Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Description
Fundamental Molecular Structure and Chemical Identity
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate exhibits a complex bicyclic heterocyclic structure characterized by the fusion of two thiophene rings with specific substitution patterns that define its chemical behavior and physical properties. The compound possesses the molecular formula C₁₀H₉BrO₂S₂ with a corresponding molecular weight of 305.22 grams per mole, establishing it as a medium-sized organic molecule within the thieno[3,2-b]thiophene family. The Chemical Abstracts Service registry number 1118786-99-4 provides unique identification for this specific structural arrangement, while the MDL number MFCD11857867 serves as an additional cataloging reference in chemical databases.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect the complex bicyclic structure and substitution pattern present in the molecule. The official International Union of Pure and Applied Chemistry name, this compound, precisely describes the positioning of functional groups around the thieno[3,2-b]thiophene core structure. Alternative nomenclature includes the designation as ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate, which reflects different numbering systems that can be applied to the bicyclic framework depending on the specific convention employed. The compound also appears in chemical databases under the systematic name thieno[3,2-b]thiophene-2-carboxylic acid, 3-(bromomethyl)-, ethyl ester, which emphasizes the ester functionality and the bromomethyl substitution pattern.
Stereochemical Configuration and Spatial Arrangement
The spatial arrangement of atoms within this compound reveals important stereochemical features that influence its chemical reactivity and intermolecular interactions. The International Chemical Identifier string 1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 provides a detailed representation of the molecular connectivity and serves as a standardized method for digital chemical structure representation. The corresponding International Chemical Identifier Key HIGDLGTWFIZCDA-UHFFFAOYSA-N offers a shortened hash representation that enables rapid database searching and structure matching across different chemical information systems.
The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr provides an alternative linear notation that captures the essential connectivity information while maintaining readability for computational applications. This representation clearly illustrates the ethyl ester functionality attached to the carboxylic acid carbon, the bromomethyl substituent at the 3-position, and the fused thiophene ring system that forms the core scaffold of the molecule. The canonical Simplified Molecular Input Line Entry System notation O=C(OCC)C=1SC(=CC1)C=2SC(Br)=CC2 offers an additional standardized format that emphasizes the electron density distribution and bonding patterns within the heterocyclic framework.
Properties
IUPAC Name |
ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGDLGTWFIZCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Carboxylate Installation
The ethyl ester at position 2 is typically introduced through:
- Esterification : Treatment of a carboxylic acid precursor (e.g., thieno[3,2-b]thiophene-2-carboxylic acid) with ethanol in the presence of H₂SO₄ or DCC/DMAP.
- Direct Alkylation : Using ethyl bromide and a base like K₂CO₃ in DMF.
Optimized Synthetic Route
A representative protocol combines these steps:
- Thieno[3,2-b]thiophene Formation : Prepare 23 via electrophilic cyclization (51% yield).
- Methyl Group Introduction : Reduce ketone 22 to a methyl group using LiAlH₄.
- Bromination : Treat 3-methylthieno[3,2-b]thiophene with NBS in CCl₄ under reflux (yield: 72–85%).
- Esterification : React the bromomethyl intermediate with ethyl chloroformate in pyridine (yield: 88–92%).
Key Reaction Data
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Core cyclization | Bis(diethoxyethyl)disulfide, H⁺ | 51 | |
| Bromomethylation | NBS, CCl₄, reflux | 72–85 | |
| Esterification | Ethyl chloroformate, pyridine | 88–92 |
Research Findings
- Microwave Assistance : Microwave irradiation reduces reaction times for cyclization and bromination steps (e.g., from hours to minutes).
- Regioselectivity : Electron-withdrawing groups (e.g., esters) direct bromination to the methyl position via inductive effects.
- Scalability : The electrophilic cyclization route is preferred for large-scale synthesis due to fewer purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The table below highlights key structural and functional differences between Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate and related thienothiophene derivatives:
Key Findings:
- Substituent Position Matters : The 3-position bromomethyl group in the target compound contrasts with the 5-position boronate ester in , which dictates divergent reactivities (e.g., bromine for cross-coupling vs. boronate for Suzuki reactions).
- Functional Group Impact: Bromomethyl enhances electrophilicity compared to alkyl or amino groups, enabling SN2 reactions or radical pathways . Carboxylic acid derivatives (e.g., 3-alkyl-6-bromo-thienothiophene-2-carboxylic acids) exhibit biological activity but lack the ester’s stability .
Biological Activity
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1118786-99-4) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in medicinal chemistry and biological research.
- Molecular Formula : CHBrOS
- Molecular Weight : 305.21 g/mol
- Structure : The compound features a bromomethyl group attached to a thieno[3,2-b]thiophene ring system, with an ester functional group that enhances its reactivity and versatility in chemical transformations.
Target Interactions
Thiophene derivatives, including this compound, are known to interact with various biological targets. While specific interactions for this compound require further elucidation, it is suggested that it may influence enzyme activities and cellular signaling pathways.
- Enzyme Interactions : The compound is known to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of xenobiotics.
- Cellular Effects : It has been reported to modulate transcription factors that affect gene expression related to cell growth and apoptosis, indicating potential roles in cancer biology and therapeutic applications.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines in microglial cells, which could be beneficial in neuroinflammatory conditions .
Case Studies and Research Findings
A synthesis of recent studies highlights the biological relevance of this compound:
- Study on Enzyme Inhibition :
- Cytotoxicity Assays :
Comparative Analysis
To contextualize this compound within its chemical class, a comparison with similar compounds is provided:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate | Thienopyridine derivative | Anticancer activity reported |
| Ethyl 2-bromomethylthiophene-3-carboxylate | Simple bromomethyl thiophene | Less versatile due to lack of complex functional groups |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation: A thieno[3,2-b]thiophene ring is constructed via cyclization. For example, bromothiophene derivatives (e.g., 3-bromothiophene-2-carbaldehyde) undergo ring-closure reactions with ethyl mercaptoacetate under Pd or Cu catalysis .
Bromomethyl Introduction: Bromination of the methyl group at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Solvent choice (e.g., CCl₄) and temperature control (0–25°C) are critical to minimize di-bromination byproducts .
Esterification: The carboxylate group is introduced via esterification with ethanol under acidic conditions.
Key Factors for Yield Optimization:
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the bromomethyl (-CH₂Br) and ester (-COOEt) groups. The thienothiophene ring protons show distinct splitting patterns (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 317.93 for C₁₁H₈BrO₂S₂) .
- X-ray Crystallography: Resolves crystal packing and substituent orientation, critical for materials science applications .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize di-bromination byproducts?
Methodological Answer:
- Controlled Stoichiometry: Use 1.05–1.1 equivalents of NBS to avoid over-bromination .
- Radical Initiators: Azobisisobutyronitrile (AIBN) at 0.1 mol% under UV light ensures selective mono-bromination .
- Solvent Screening: Non-polar solvents (e.g., CCl₄) reduce polarity-driven side reactions. Post-reaction purification via column chromatography (hexane:EtOAc 9:1) isolates the target compound .
Q. What strategies reconcile contradictions in reported reaction yields for similar thienothiophene derivatives?
Methodological Answer:
- Reaction Scale Analysis: Small-scale microwave-assisted reactions (e.g., 50 mg) may report higher yields (80–90%) than batch processes (60–70%) due to efficient heat transfer .
- Catalyst Purity: Trace moisture in Pd catalysts can deactivate intermediates, leading to variability. Anhydrous conditions and catalyst pre-activation (e.g., with PPh₃) improve reproducibility .
Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromomethyl group (-CH₂Br) serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:
Q. Table 1: Comparison of Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki (with PhB(OH)₂) | Pd(OAc)₂/SPhos | 85 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 72 |
Q. What methodologies assess this compound’s potential in liquid crystal (LC) materials?
Methodological Answer:
- Mesophase Characterization: Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) identify smectic (Sm) and nematic (N) phases. For example, alkyl chain modifications in thienothiophene esters induce SmC phases at 120–150°C .
- Electron Mobility Studies: Time-of-flight (TOF) measurements evaluate charge transport properties, critical for organic electronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
